molecular formula C23H24O3 B3182206 Pentagamavunon-1 CAS No. 27060-70-4

Pentagamavunon-1

Cat. No. B3182206
CAS RN: 27060-70-4
M. Wt: 348.4 g/mol
InChI Key: OHSKJRMWVIVJCP-AYKLPDECSA-N
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Description

Pentagamavunon-1 (PGV-1) is an orally active analog of Curcumin . It targets several molecular mechanisms to induce apoptosis, including the inhibition of angiogenic factors cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF). PGV-1 also inhibits NF-κB activation .


Synthesis Analysis

The synthesis of PGV-1 involves computational chemistry methods such as Ab-initio HF/4-31G . The results from these methods are then compared with data from experimental geometry and the results of calculations with AM1 .


Molecular Structure Analysis

The molecular structure of PGV-1 has been modeled using computational chemistry methods . The formula of PGV-1 is C23H24O3 and it has a molecular weight of 348.43 .


Chemical Reactions Analysis

PGV-1 has been shown to have a cytotoxic effect on various cancer cells . It modulates prometaphase arrest and has been used in combination with other compounds like galangin to increase its effectiveness .

Scientific Research Applications

Anti-Cancer Potential

Pentagamavunon-1 (PGV-1) has shown promising results in the field of cancer research. It exhibits significant anti-proliferative and anti-metastatic effects on various cancer cell lines. For instance, a study demonstrated its cytotoxic activity against highly metastatic breast cancer cells, correlating with the induction of cell cycle arrest and increased intracellular levels of reactive oxygen species (ROS). It also reduced the expression of matrix metalloproteinase-9 (MMP-9), a key player in cancer metastasis (Meiyanto et al., 2019).

Pharmacological Improvements

Research has been conducted to improve PGV-1's pharmacological properties. A derivative named CCA-1.1 was created, showing improved chemical and anticancer properties compared to PGV-1. It exhibited better solubility and stability, along with similar or enhanced anticancer activity against various cancer cell lines (Utomo et al., 2021).

Computational Analysis

Computational studies have provided insights into the pharmacokinetic profile and physicochemical properties of PGV-1. Predictions based on the Lipinski rule of five, bioavailability, blood-brain barrier absorption, and potential metabolic enzymes involved in its action suggest that PGV-1 is a promising candidate for oral drug development (Kholifah & Endah, 2022).

Cell Cycle Progression Effects

A study highlighted PGV-1's effect on cell cycle progression in breast cancer cells. It was observed to induce G2/M arrest and hyperploidy formation in T47D cells, a mechanism linked to its anticancer activity (Da'i et al., 2007).

Bioinformatics Analysis for Combination Treatments

PGV-1 has been studied in combination with other compounds for enhanced anticancer effects. For example, a combination with galangin showed a synergistic effect in treating breast cancer cells, as revealed through bioinformatics analysis targeting critical proteins in cell cycle regulation (Hasbiyani et al., 2021).

Mechanism of Action

PGV-1 works by targeting several molecular mechanisms to induce apoptosis. This includes the inhibition of angiogenic factors such as COX-2 and VEGF . It also inhibits the activation of NF-κB .

Safety and Hazards

According to the safety data sheet, it is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation when handling PGV-1 . It should only be used in areas with appropriate exhaust ventilation .

Future Directions

The future directions for PGV-1 research involve improving its effectiveness. One approach is to develop a combinatorial treatment of PGV-1 and other compounds, such as galangin, as an anticancer agent . This combination has shown a synergistic effect and potential to be a chemotherapeutic drug by the mechanism of mitotic catastrophe and senescence induction .

properties

IUPAC Name

(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O3/c1-13-7-17(8-14(2)21(13)24)11-19-5-6-20(23(19)26)12-18-9-15(3)22(25)16(4)10-18/h7-12,24-25H,5-6H2,1-4H3/b19-11+,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSKJRMWVIVJCP-AYKLPDECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C2CCC(=CC3=CC(=C(C(=C3)C)O)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)C)O)C)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentagamavunon-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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